molecular formula C16H13BrN2O3S2 B2841293 N-(4-bromobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886921-61-5

N-(4-bromobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2841293
CAS No.: 886921-61-5
M. Wt: 425.32
InChI Key: BDCQFMYCVULHJH-UHFFFAOYSA-N
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Description

N-(4-bromobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromobenzo[d]thiazole moiety and an ethylsulfonyl group attached to the benzamide structure

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Compounds with similar structures are often investigated for their potential as therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the bromobenzo[d]thiazole core: This can be achieved through a cyclization reaction involving a brominated aniline derivative and a thioamide.

    Introduction of the ethylsulfonyl group: This step may involve the sulfonylation of a suitable intermediate using ethylsulfonyl chloride under basic conditions.

    Coupling to form the final benzamide: The final step involves the coupling of the bromobenzo[d]thiazole intermediate with a benzoyl chloride derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while substitution of the bromine atom can yield a variety of substituted benzamides.

Mechanism of Action

The mechanism of action of N-(4-bromobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-(4-fluorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
  • N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Uniqueness

N-(4-bromobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is unique due to the specific combination of the bromobenzo[d]thiazole core and the ethylsulfonyl group. This combination may impart distinct chemical and biological properties compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S2/c1-2-24(21,22)11-8-6-10(7-9-11)15(20)19-16-18-14-12(17)4-3-5-13(14)23-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCQFMYCVULHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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